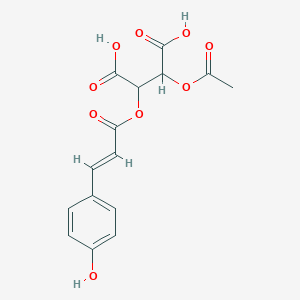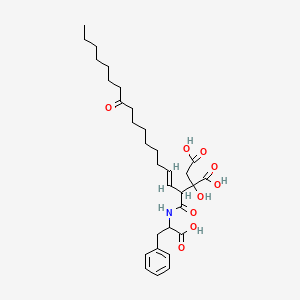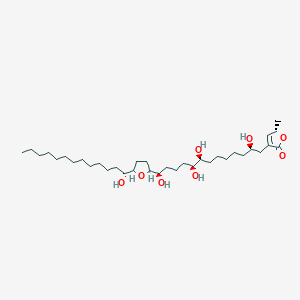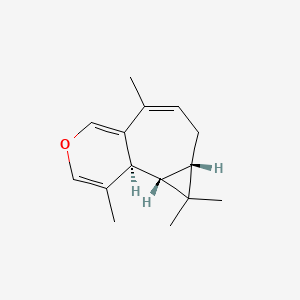
Plagiochiline N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plagiochiline N is a natural product found in Plagiochila ovalifolia with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformation
Plagiochiline N, a compound derived from the plant Plagiochila ovalifolia, has been successfully synthesized from santonin. The synthesis involves key steps like the substitution of a lactone moiety by a gem-dimethylcyclopropane ring and the ozonolysis of a bond followed by cyclization, resulting in the dihydropyran ring characteristic of this compound. This synthesis provides insights into the chemical structure and potential applications of this compound in scientific research (Blay et al., 2001).
Biological Activity and Potential Applications
Antiproliferative Activity : Plagiochiline A, a related compound, exhibits antiproliferative activity against various tumor cell lines, including prostate, colon, breast, lung, and cervical cancers, as well as leukemia. This suggests a potential application of plagiochilines in cancer research and treatment (Stivers et al., 2010).
Cell Cycle Disruption : Research indicates that plagiochiline A disrupts the cell cycle in cancer cells, particularly by inhibiting cytokinesis. This mechanism of action could be crucial for developing new anticancer agents that target cell division processes (Stivers et al., 2018).
Chemical Diversity in Liverworts : The presence of this compound and related compounds in various species of Plagiochila illustrates the chemical diversity and potential bioactivity of liverwort-derived compounds. This diversity is significant for pharmacological research and the discovery of new bioactive molecules (Valcic et al., 1997).
Eigenschaften
Molekularformel |
C15H20O |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
(1S,2S,4S)-3,3,7,12-tetramethyl-10-oxatricyclo[6.4.0.02,4]dodeca-6,8,11-triene |
InChI |
InChI=1S/C15H20O/c1-9-5-6-12-14(15(12,3)4)13-10(2)7-16-8-11(9)13/h5,7-8,12-14H,6H2,1-4H3/t12-,13-,14-/m0/s1 |
InChI-Schlüssel |
QBJIOYPULQIUMZ-IHRRRGAJSA-N |
Isomerische SMILES |
CC1=CC[C@H]2[C@H](C2(C)C)[C@@H]3C1=COC=C3C |
Kanonische SMILES |
CC1=CCC2C(C2(C)C)C3C1=COC=C3C |
Synonyme |
plagiochiline N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



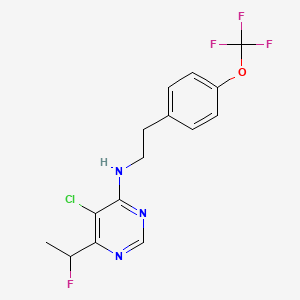
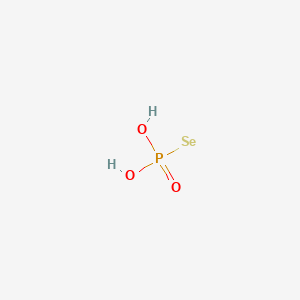
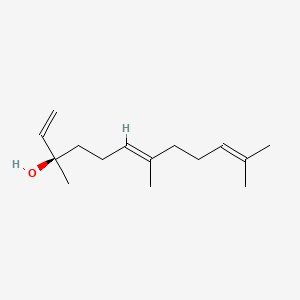
![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249710.png)
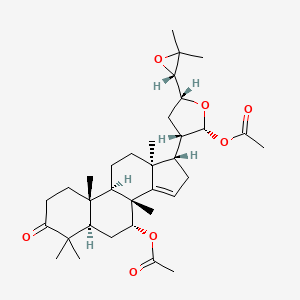

![1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B1249716.png)
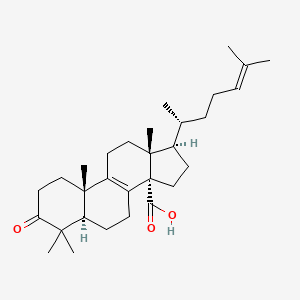
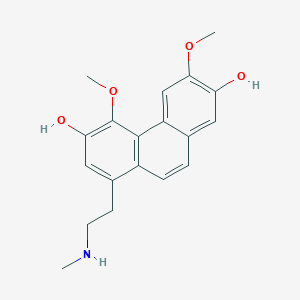
![2-Chloro-5-[[7-[[7-[(4-chloro-3-sulfophenyl)sulfamoyl]naphthalen-2-yl]carbamoylamino]naphthalen-2-yl]sulfonylamino]benzenesulfonic acid](/img/structure/B1249723.png)
